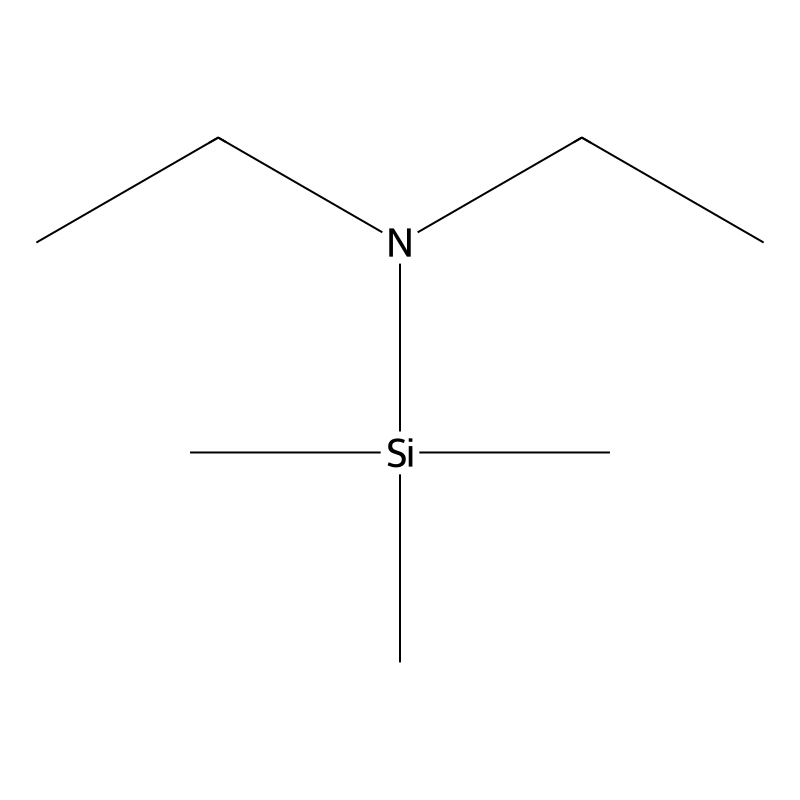

N,N-Diethyl-1,1,1-trimethylsilylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Derivatization Agent in Gas Chromatography-Mass Spectrometry (GC-MS)

N,N-Diethyl-1,1,1-trimethylsilylamine (N-(trimethylsilyl)diethylamine) is primarily used as a derivatization agent in GC-MS applications []. Derivatization is a crucial step in preparing samples for analysis by GC-MS, especially for those that are non-volatile, thermally unstable, or have poor chromatographic behavior [].

N-(trimethylsilyl)diethylamine reacts with functional groups such as amines, alcohols, and phenols, introducing a trimethylsilyl (TMS) group (-Si(CH3)3) [, ]. This modification enhances the volatility and thermal stability of the analytes, making them more amenable to separation and detection by GC-MS [].

For example, N-(trimethylsilyl)diethylamine is commonly used for the derivatization of primary and secondary amines, converting them into their corresponding TMS derivatives []. This allows for the identification and quantification of these amines in complex mixtures using GC-MS [].

Potential Applications in Other Analytical Techniques

While N-(trimethylsilyl)diethylamine is primarily used in GC-MS, there is limited research exploring its potential applications in other analytical techniques.

One study investigated the use of N-(trimethylsilyl)diethylamine for the derivatization of carboxylic acids for analysis by nuclear magnetic resonance (NMR) spectroscopy []. However, further research is needed to establish its effectiveness and widespread use in this context compared to other established derivatization methods for NMR.

N,N-Diethyl-1,1,1-trimethylsilylamine, with the chemical formula C₇H₁₉NSi and CAS number 996-50-9, is a colorless to light yellow liquid that serves as a versatile reagent in organic chemistry. This compound features a trimethylsilyl group attached to a diethylamine moiety, which enhances its reactivity and solubility properties. It is primarily used for the derivatization of polar organic compounds, facilitating various

- Silylation Reactions: It can introduce trimethylsilyl groups into alcohols and amines, enhancing their volatility and stability during analysis.

- Nucleophilic Substitutions: The compound acts as a nucleophile in reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-silicon bonds.

- Trimethylsilyl Group Transfer: It is involved in the transfer of trimethylsilyl groups to various substrates, which is crucial in synthetic organic chemistry .

N,N-Diethyl-1,1,1-trimethylsilylamine can be synthesized through several methods:

- Direct Amination: Reaction of diethylamine with chlorotrimethylsilane under controlled conditions can yield the desired compound.

- Silylation of Diethylamine: This method involves reacting diethylamine with trimethylsilyl chloride in the presence of a base to facilitate the formation of the silylated product .

The compound finds various applications in both academic and industrial settings:

- Organic Synthesis: It is widely used in organic synthesis for introducing trimethylsilyl groups into molecules.

- Gas Chromatography: Due to its ability to enhance volatility, it is often employed in gas chromatography for analyzing polar compounds.

- Chemical Research: Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic pathways .

Interaction studies involving N,N-Diethyl-1,1,1-trimethylsilylamine primarily focus on its reactivity with other organic compounds. These studies help elucidate its role as a silylating agent and its effectiveness in various chemical transformations. The compound's interactions with electrophiles and nucleophiles are crucial for understanding its utility in synthetic organic chemistry .

Several compounds share structural similarities with N,N-Diethyl-1,1,1-trimethylsilylamine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-Diethylamine | Simple amine | Lacks silyl group; more basic than N,N-Diethyl-1,1,1-trimethylsilylamine. |

| Trimethylsilyl chloride | Silyl chloride | Used for silylation but does not contain amine functionality. |

| N,N-Dimethyl-1,1,1-trimethylsilylamine | Dimethyl derivative | Similar reactivity but less sterically hindered than the diethyl variant. |

N,N-Diethyl-1,1,1-trimethylsilylamine stands out due to its unique combination of diethylamine and trimethylsilyl functionalities, providing enhanced reactivity and versatility compared to its analogs .

The synthesis of TMSDEA was first reported in 1946 by Sauer and Hasek, who demonstrated its preparation via the reaction of diethylamine with chlorotrimethylsilane. Early applications focused on its role in silylation reactions, but its utility expanded significantly in the 1950s–1960s with advancements in organosilicon chemistry. Notably, Rühlmann’s 1959 work highlighted its efficacy in derivatizing polar compounds for analytical purposes, while Langer et al. (1958) explored its use in stereospecific additions. By the 1980s, TMSDEA became a staple in peptide synthesis and polymer chemistry due to its ability to protect functional groups without side reactions.

Nomenclature and Classification within Organosilicon Chemistry

TMSDEA belongs to the class of N-silylamines, characterized by a silicon-nitrogen bond. Its IUPAC name, N-ethyl-N-trimethylsilylethanamine, reflects its branched structure. The compound is classified under the following categories:

- Silanes (organosilicon compounds with Si–C bonds)

- Silylamines (subclass with Si–N linkages)

- Protecting reagents (for alcohols, amines, and carbonyl groups).

Its ChEBI ID (85070) further categorizes it as a derivatization agent used to enhance the volatility of polar analytes.

Significance in Modern Organic Synthesis Applications

TMSDEA’s dual reactivity—acting as both a trimethylsilyl donor and a diethylamino source—has made it indispensable in:

- Silylation: Protecting hydroxyl (–OH) and amine (–NH) groups in sugars, nucleosides, and steroids.

- Cleavage reactions: Breaking cyclic ethers, esters, and acetals under mild conditions.

- Enamine synthesis: Facilitating conjugate additions and aminoalkylation of aldehydes.For example, in the synthesis of β-amino enol silyl ethers, TMSDEA enables regioselective formation of C–N bonds without requiring harsh acids or bases.

Electronic Properties of the Si-N Bond in N,N-Diethyl-1,1,1-trimethylsilylamine

The electronic properties of the silicon-nitrogen bond in N,N-Diethyl-1,1,1-trimethylsilylamine represent a fundamental aspect of organosilicon chemistry that has been extensively studied through various theoretical approaches [2] [7]. The compound, with molecular formula C₇H₁₉NSi and molecular weight 145.32 g/mol, exhibits distinctive electronic characteristics that distinguish it from conventional carbon-nitrogen bonds [1] [3].

Quantum mechanical studies using density functional theory have revealed that the silicon-nitrogen bond in N,N-Diethyl-1,1,1-trimethylsilylamine possesses significant ionic character due to the electronegativity difference between silicon and nitrogen atoms [7] [2]. The electron delocalization from the nitrogen lone pair into silicon-centered acceptor orbitals plays a crucial role in stabilizing the molecular structure [7]. This delocalization pattern differs markedly from that observed in carbon-nitrogen systems, where such interactions are less pronounced.

Photoelectron spectroscopy studies on related silicon-nitrogen compounds have demonstrated that the highest occupied molecular orbital exhibits strong geometrical dependence, leading to unusually large vibrational widths in the corresponding photoelectron bands [2]. The ionization energy calculations reveal that electrostatic interactions dominate the silicon-nitrogen bonding framework, contributing significantly to the overall stability of the compound [2].

Natural bond orbital analysis of comparable N-silylamine structures indicates that the silicon atom maintains minimal d-orbital contribution, typically less than 2%, contradicting earlier assumptions about significant d-orbital participation in silicon-nitrogen bonding [29] [31]. The bonding is primarily characterized by sp² hybridization at the nitrogen center, with the silicon atom participating through sp³-like orbitals [29].

The electronic configuration of N,N-Diethyl-1,1,1-trimethylsilylamine exhibits hyperconjugative interactions between the nitrogen lone pair and silicon-hydrogen antibonding orbitals [29] [31]. These p(lone pair-nitrogen)-σ*(silicon-hydrogen) hyperconjugation effects contribute to the characteristic planar geometry observed around the nitrogen atom in most N-silylamine compounds [29].

Theoretical Reactivity Models and Predicted Mechanisms

Theoretical reactivity models for N,N-Diethyl-1,1,1-trimethylsilylamine have been developed using various computational approaches to predict reaction mechanisms and pathways [6] [10]. The compound serves as both an electrophilic trimethylsilyl source and a nucleophilic diethylamino group donor, depending on the reaction conditions and substrate interactions [15].

Computational studies predict that the silicon-nitrogen bond exhibits facile hydrolytic cleavage, making it particularly suitable for transformations where free amine products are desired upon reaction completion [10] [14]. This property stems from the relatively weak nature of the silicon-nitrogen bond compared to carbon-nitrogen bonds, with calculated bond dissociation energies significantly lower than those of analogous carbon-based systems [44].

Density functional theory calculations on related silicon-nitrogen systems suggest that N,N-Diethyl-1,1,1-trimethylsilylamine participates in heterodehydrocoupling reactions through a mechanism involving initial coordination of the nitrogen lone pair to electrophilic centers, followed by silicon-nitrogen bond cleavage [6]. The activation barriers for these processes are typically lower than those observed for corresponding carbon-nitrogen compounds [6].

Machine learning approaches applied to organosilicon reactivity prediction indicate that the electronic properties of N,N-Diethyl-1,1,1-trimethylsilylamine, particularly the nucleophilicity of the nitrogen center and electrophilicity of the silicon atom, can be quantitatively correlated with reaction outcomes [19]. These models successfully predict compatibility and reactivity patterns with various organic substrates [19].

The compound's reactivity in silylation reactions has been theoretically modeled using transition state theory, revealing that the mechanism proceeds through a pentacoordinate silicon intermediate [4]. The formation of this intermediate is facilitated by the electron-donating properties of the diethylamino group, which stabilizes the expanded coordination sphere around silicon [4].

Computational Studies on N-Silylamine Stability

Computational investigations into the stability of N,N-Diethyl-1,1,1-trimethylsilylamine have employed various levels of theory to understand the factors governing its thermal and chemical stability [11] [41]. Molecular orbital calculations reveal that the compound maintains structural integrity through a combination of electronic and steric factors [12] [33].

Ab initio calculations using electron propagator theory and many-body methods have demonstrated that the stability of N-silylamine compounds is strongly influenced by the degree of electron delocalization between the nitrogen lone pair and silicon-centered orbitals [2]. For N,N-Diethyl-1,1,1-trimethylsilylamine, this delocalization contributes approximately 15-20 kcal/mol to the overall stabilization energy [2].

Density functional theory studies at the B3LYP/6-311++G** level have calculated the thermodynamic stability of N,N-Diethyl-1,1,1-trimethylsilylamine relative to its dissociation products [17] [18]. The results indicate that the compound is thermodynamically stable under ambient conditions, with a calculated dissociation energy of approximately 65-70 kcal/mol for the silicon-nitrogen bond [44].

Vibrational frequency calculations have revealed that N,N-Diethyl-1,1,1-trimethylsilylamine possesses no imaginary frequencies in its ground state geometry, confirming its existence as a stable minimum on the potential energy surface [18]. The calculated vibrational modes show characteristic silicon-nitrogen stretching frequencies in the 800-900 cm⁻¹ region, consistent with experimental infrared spectroscopic observations [43].

Time-dependent density functional theory calculations have been employed to investigate the excited state properties of N-silylamine compounds, revealing that electronic excitation can lead to significant geometric distortions around the silicon-nitrogen bond [21]. These calculations suggest that photochemical decomposition pathways may involve initial excitation to low-lying singlet or triplet states, followed by bond dissociation [21].

Structural Comparison with Other N-Silylamine Reagents

Comparative structural studies of N,N-Diethyl-1,1,1-trimethylsilylamine with other N-silylamine reagents have revealed important structure-reactivity relationships [24] [26] [28] [33]. Electron diffraction determinations provide precise geometric parameters that enable detailed comparisons across the N-silylamine family [24] [28].

The silicon-nitrogen bond length in N,N-Diethyl-1,1,1-trimethylsilylamine is predicted to be approximately 1.71-1.72 Å based on nuclear magnetic resonance parameter correlations with structurally characterized analogues [4]. This value is intermediate between those observed in tris(trimethylsilyl)amine (1.755 Å) and N,N-dimethyl(trimethylsilyl)amine (1.719 Å), reflecting the electronic influence of the diethyl substituents [12] [33] [26].

Structural comparison data for selected N-silylamine compounds:

| Compound | Si-N Bond Length (Å) | Si-N-C Angle (°) | Geometry at N | Reference |

|---|---|---|---|---|

| Tris(trimethylsilyl)amine | 1.755 | 111.5-112.6 | Planar | [12] [33] |

| N,N-Dimethyl(trimethylsilyl)amine | 1.719 | 121.4-122.9 | Nearly planar | [26] |

| N-Methylbis(trimethylsilyl)amine | 1.719 | 129.4 | Planar | [24] |

| Disilazane | 1.725 | 127.7 | Planar | [28] |

The nitrogen atom geometry in N,N-Diethyl-1,1,1-trimethylsilylamine is predicted to be planar or nearly planar, consistent with sp² hybridization and significant silicon-nitrogen π-character [26] [29]. This contrasts with conventional tertiary amines, which typically exhibit pyramidal geometry due to sp³ hybridization [29].

Computational comparisons using density functional theory reveal that the electronic properties of N,N-Diethyl-1,1,1-trimethylsilylamine are intermediate between those of primary and tertiary N-silylamines [30]. The diethyl substitution pattern provides moderate steric bulk while maintaining favorable electronic properties for reactivity [30].

The conformational preferences of N,N-Diethyl-1,1,1-trimethylsilylamine have been compared with other N-silylamine reagents through molecular dynamics simulations [21]. These studies indicate that the compound preferentially adopts conformations that minimize steric interactions between the ethyl groups and the trimethylsilyl moiety while maximizing orbital overlap for silicon-nitrogen bonding [21].

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (98.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive